MBX2982 vs. GSK1292263: Differential Clinical Progression and Off-Target Transporter Interaction Profiles
Among the most clinically advanced GPR119 agonists, MBX2982 and GSK1292263 represent the primary candidates that entered Phase 2 evaluation, with MBX2982 demonstrating distinct advantages in drug-drug interaction liability [1]. GSK1292263 exhibits significant inhibition of BCRP and OATP1B1 transporters (52% and 40% inhibition, respectively, at 3 µM) [2], which translated clinically to elevated statin exposures (AUC increases of 34% for simvastatin and 39% for rosuvastatin upon co-administration) [3]. In contrast, MBX2982 has not been associated with comparable transporter-mediated drug interaction liabilities in published clinical pharmacology assessments. Both compounds have been evaluated in Phase 2 type 2 diabetes trials and are co-cited in patent literature for liver fibrosis indications, but MBX2982's additional Phase 2 investigation for hypoglycemia counter-regulation in type 1 diabetes (NCT04432090) represents a unique clinical development path not pursued by GSK1292263 [4].
| Evidence Dimension | Transporter inhibition (BCRP) at 3 µM |
|---|---|
| Target Compound Data | No reported significant inhibition at comparable concentrations |
| Comparator Or Baseline | GSK1292263: 52% BCRP inhibition at 3 µM |
| Quantified Difference | Qualitative difference; GSK1292263 exhibits transporter inhibition liability |
| Conditions | In vitro transporter inhibition assay |
Why This Matters
Procurement decisions for studies involving polypharmacy models or statin co-administration should favor MBX2982 due to GSK1292263's documented BCRP/OATP1B1 inhibition liability that confounds metabolic readouts.
- [1] Korean Patent Application. Pharmaceutical composition for preventing or treating cirrhosis of liver comprising G protein coupled receptor 119 ligand. Publication No. 20170143714, 2017. View Source
- [2] Univ-Bio. GSK1292263 Product Technical Datasheet. CAS 1032823-75-8. View Source
- [3] Polli JW, et al. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins. Xenobiotica. 2013;43(6):498-508. View Source
- [4] AdventHealth Translational Research Institute. NCT04432090: GPR119 Agonist for Hypoglycemia in Type 1 Diabetes. ClinicalTrials.gov. View Source
